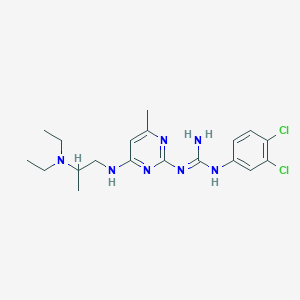
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a diethylamino propyl group, and a methylpyrimidinyl group
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the dichlorophenyl group, followed by the introduction of the diethylamino propyl group and the methylpyrimidinyl group. Reaction conditions such as temperature, pressure, and the use of specific catalysts play a crucial role in the efficiency and yield of the synthesis process. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:
Phenylboronic acids: These compounds are used in drug design and have similar structural features but differ in their stability and reactivity.
Imidazopyridines: These compounds are recognized for their wide range of applications in medicinal chemistry and material science
Properties
CAS No. |
51386-98-2 |
|---|---|
Molecular Formula |
C19H27Cl2N7 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[4-[2-(diethylamino)propylamino]-6-methylpyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C19H27Cl2N7/c1-5-28(6-2)13(4)11-23-17-9-12(3)24-19(26-17)27-18(22)25-14-7-8-15(20)16(21)10-14/h7-10,13H,5-6,11H2,1-4H3,(H4,22,23,24,25,26,27) |
InChI Key |
OVTODQVUOPPGTQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C(C)CNC1=NC(=NC(=C1)C)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCN(CC)C(C)CNC1=NC(=NC(=C1)C)N=C(N)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















